molecular formula C11H12FNO2 B15235326 (R)-2-Fluoro-5-(pyrrolidin-2-YL)benzoicacidhcl

(R)-2-Fluoro-5-(pyrrolidin-2-YL)benzoicacidhcl

Katalognummer: B15235326
Molekulargewicht: 209.22 g/mol
InChI-Schlüssel: OJGADJBUAPZSGD-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-Fluoro-5-(pyrrolidin-2-YL)benzoic acid hydrochloride is a compound that features a pyrrolidine ring, a fluorine atom, and a benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Fluoro-5-(pyrrolidin-2-YL)benzoic acid hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorine atom and the benzoic acid moiety. One common method involves the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution reactions introduce the pyrrolidine ring and the fluorine atom .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and microreactor technology can be employed to enhance the efficiency and scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Fluoro-5-(pyrrolidin-2-YL)benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like 3-chloroperoxybenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .

Wirkmechanismus

The mechanism of action of ®-2-Fluoro-5-(pyrrolidin-2-YL)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and fluorine atom play crucial roles in its binding affinity and selectivity for these targets. The compound may act as an agonist or antagonist, modulating the activity of enzymes, receptors, or other proteins involved in biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-2-Fluoro-5-(pyrrolidin-2-YL)benzoic acid hydrochloride is unique due to the presence of the fluorine atom and the specific arrangement of the pyrrolidine ring and benzoic acid moiety. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various scientific and industrial applications .

Eigenschaften

Molekularformel

C11H12FNO2

Molekulargewicht

209.22 g/mol

IUPAC-Name

2-fluoro-5-[(2R)-pyrrolidin-2-yl]benzoic acid

InChI

InChI=1S/C11H12FNO2/c12-9-4-3-7(6-8(9)11(14)15)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2,(H,14,15)/t10-/m1/s1

InChI-Schlüssel

OJGADJBUAPZSGD-SNVBAGLBSA-N

Isomerische SMILES

C1C[C@@H](NC1)C2=CC(=C(C=C2)F)C(=O)O

Kanonische SMILES

C1CC(NC1)C2=CC(=C(C=C2)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.